molecular formula C11H18Cl2N4O2 B1448500 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride CAS No. 1461713-90-5

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride

Cat. No.: B1448500
CAS No.: 1461713-90-5
M. Wt: 309.19 g/mol
InChI Key: SWJBRTFPXABEJS-UHFFFAOYSA-N
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Description

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminoacetamido group and a pyridin-2-ylmethyl group attached to a propanamide backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the aminoacetamido group: This can be achieved by reacting glycine with an appropriate amine under acidic conditions to form the aminoacetamido intermediate.

    Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the aminoacetamido intermediate with pyridine-2-carboxaldehyde in the presence of a reducing agent to form the desired product.

    Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in inhibition or activation of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoacetamido)-N-(pyridin-3-ylmethyl)propanamide dihydrochloride
  • 3-(2-aminoacetamido)-N-(pyridin-4-ylmethyl)propanamide dihydrochloride
  • 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)butanamide dihydrochloride

Uniqueness

3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is unique due to its specific structural features, such as the position of the pyridin-2-ylmethyl group and the propanamide backbone. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2-aminoacetyl)amino]-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c12-7-11(17)14-6-4-10(16)15-8-9-3-1-2-5-13-9;;/h1-3,5H,4,6-8,12H2,(H,14,17)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJBRTFPXABEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCNC(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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